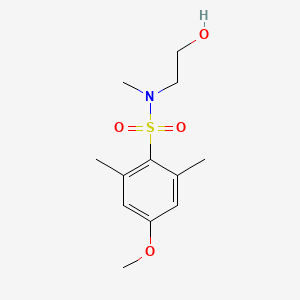

N-(2-羟乙基)-4-甲氧基-N,2,6-三甲基苯磺酰胺

描述

Compounds with the N-(2-Hydroxyethyl) structure are often used in the synthesis of various pharmaceuticals and industrial chemicals . They can serve as intermediates in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with ethanolamine . For example, biogenic acids can be reacted with ethanolamine and hydrogen using small amounts of water as a solvent along with solid catalysts .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including 1H NMR spectroscopy, 13C NMR spectroscopy, UV-visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For instance, they can be used in the capture of CO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For instance, N-(2-Hydroxyethyl)-piperazine (HEPZ) has good mutual solubility in aqueous solution, a low melting point, and a high boiling point .科学研究应用

Carbon Capture

The compound is used in amine scrubbing, a technique for capturing CO2. The cyclic diamine N-(2-Hydroxyethyl)-piperazine (HEPZ), a derivative of piperazine, has good mutual solubility in aqueous solution, a low melting point, and a high boiling point. It has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .

Thermodynamic Modeling

The compound is used in thermodynamic modeling for CO2 solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. The VLE data for HEPZ-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa, and the thermodynamic model for the HEPZ-H2O-CO2 system was built in Aspen Plus based on the electrolytic non-random two-liquid (ENRTL) activity model .

Synthesis of Heterocyclic Compounds

With its unique structure consisting of a benzene ring bearing a methyl group and a hydroxyethyl group attached to the nitrogen atom, N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde finds extensive applications in scientific research. As a reagent, N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde plays a role in the synthesis of heterocyclic compounds .

Tissue Culture

The compound has applications in tissue culture. It is used in the process of growing cells in a controlled environment outside their natural setting .

Phosphorylation and Photophosphorylation

The compound is used in phosphorylation and photophosphorylation processes. These are key processes in cellular energy metabolism .

Fixative Transmission Electron Microscopy

The compound is used in fixative transmission electron microscopy. This is a technique used to observe the fine details of cell structure .

Protein Synthesis

The compound is used in protein synthesis. This is the process by which cells make new proteins .

Preventing Binding to Non-receptor Materials

The compound is used to prevent binding to non-receptor materials. This is important in various biochemical and pharmacological studies .

作用机制

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Starbld0049210 are not well-studied. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown. Future pharmacokinetic studies will be crucial in understanding these properties .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-9-7-11(17-4)8-10(2)12(9)18(15,16)13(3)5-6-14/h7-8,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYJLNYSZBAZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCO)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)

![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)

![Ethyl 2-(butylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2428915.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B2428922.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428924.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2428930.png)